1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
Description
This compound features a piperazine core substituted with a 1-methylimidazole group at the 4-position and a 4-phenylbutan-1-one moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGZGBAXXHRWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate.
Mode of Action
This compound interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission.
Biochemical Pathways
The action of this compound on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity. This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception.
Pharmacokinetics
The pharmacokinetic properties of this compound are excellent, according to structure-activity relationship studies. .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission. This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis.
Biological Activity
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on various research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazole ring, a piperazine moiety, and a phenylbutanone backbone. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring through cyclization reactions and subsequent modifications to introduce the piperazine and phenyl groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, while the piperazine moiety may interact with neurotransmitter receptors. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this hydrochloride salt, exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities are often comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | S. aureus |
| Reference Antibiotic (Amikacin) | 2.44 | E. coli |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Neuropharmacological Activity
In studies focusing on central nervous system effects, this compound has shown promise as an anxiolytic agent. It interacts with opioid receptors, particularly delta-opioid receptors, which are implicated in mood regulation and anxiety relief.
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various imidazole derivatives against E. coli and B. subtilis, finding that certain derivatives exhibited potent activity comparable to traditional antibiotics .
- Neuropharmacological Assessment : Research involving mouse models demonstrated that compounds with similar structures produced anxiolytic effects in behavioral tests, indicating their potential for treating anxiety disorders .
- Anti-inflammatory Research : A comparative study highlighted the anti-inflammatory effects of imidazole derivatives in models of acute inflammation, showing a significant reduction in edema compared to control groups .
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- Positive Allosteric Modulation : Research indicates that compounds similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride may act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), particularly mGluR2. This modulation has been linked to potential therapeutic effects in conditions like schizophrenia and anxiety disorders .
- Antipsychotic Effects : In animal models, related compounds have demonstrated efficacy in reducing hyperactivity induced by psychostimulants, suggesting their potential use in treating psychosis .
- Antidepressant Properties :
- Anxiolytic Effects :
Several studies have investigated the pharmacological profiles of imidazole-based compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings:
Piperazine Core Modifications: The target compound’s 4-phenylbutan-1-one chain distinguishes it from shorter-chain analogs (e.g., MM0421.06, which has a chloropropyl group). This longer chain may improve metabolic stability and receptor binding duration compared to chlorinated analogs .
Imidazole vs.
Salt Form :
- The hydrochloride salt is a common feature among impurities (e.g., MM0421.06–MM0421.09) and APIs, ensuring improved aqueous solubility and bioavailability compared to free-base forms .
Pharmacological and Regulatory Insights
- Receptor Binding: The phenylbutanone moiety may mimic endogenous ketone-containing neurotransmitters, offering unique binding kinetics compared to chlorophenyl or ether-containing analogs .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a phenylbutanone backbone linked to a piperazine ring substituted with a 1-methylimidazole group. The imidazole moiety contributes to basicity (pKa ~6.5–7.5), while the piperazine and ketone groups enhance hydrogen-bonding capacity. The hydrochloride salt improves aqueous solubility by ionizing the piperazine nitrogen. Structural characterization typically employs 1H/13C NMR (to confirm substitution patterns) and X-ray crystallography (for 3D conformation analysis) .
Q. What are standard synthetic routes for this compound, and what are common yield-limiting steps?
Synthesis involves sequential nucleophilic substitutions:
Piperazine functionalization : Reacting 1-methylimidazole-2-carbaldehyde with piperazine under Buchwald-Hartwig conditions (Pd catalysis) to form the substituted piperazine.
Ketone coupling : Linking the piperazine intermediate to 4-phenylbutan-1-one via a Friedel-Crafts acylation or Mitsunobu reaction.
Salt formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt.
Yield limitations (~50–60%) often arise during imidazole-piperazine coupling due to steric hindrance .
Q. How is the compound’s purity validated, and what analytical methods are recommended?
Use HPLC-UV/ELSD (C18 column, acetonitrile/0.1% TFA mobile phase) to assess purity (>98%). Confirm molecular identity via HRMS (ESI+) and FTIR (C=O stretch at ~1680 cm⁻¹). Quantify residual solvents (e.g., DMF, THF) by GC-MS per ICH Q3C guidelines .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
Discrepancies in receptor-binding assays (e.g., H1 vs. H4 histamine receptor affinities) may stem from:
- Assay conditions : pH-dependent ionization of the imidazole ring alters binding kinetics. Validate using buffer systems mimicking physiological pH (7.4) .
- Receptor isoform variability : Use CRISPR-edited cell lines to isolate specific receptor subtypes .
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to rule out rapid degradation masking true activity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring to reduce logP (<3.0) while retaining potency.
- Prodrug design : Mask the ketone as an ester (e.g., acetyloxymethyl) to enhance oral bioavailability .
- Salt screening : Compare hydrochloride, besylate, and tosylate salts for improved solubility and crystallinity .
Q. How can computational methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against the ChEMBL database, focusing on GPCRs and kinases.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and hydration effects .
- QSAR models : Train models on imidazole-piperazine derivatives to predict CYP450 inhibition risks .
Methodological Guidance for Experimental Design
7. Designing dose-response studies for receptor affinity assays:
- Concentration range : 0.1 nM–10 µM, with 10-point dilution series.
- Controls : Include a reference antagonist (e.g., cetirizine for H1 receptors) and vehicle (DMSO ≤0.1%).
- Data normalization : Express results as % inhibition relative to baseline (vehicle) and maximal response (reference compound) .
8. Addressing solubility challenges in cell-based assays:
- Stock preparation : Dissolve in DMSO (10 mM), then dilute in assay buffer containing 0.01% pluronic F-68 to prevent aggregation.
- Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions (polydispersity index <0.2) .
9. Validating target engagement in complex biological matrices:
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for covalent crosslinking with target proteins, followed by SDS-PAGE and Western blotting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
